4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one
Description
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2NO4/c1-28-19-13-12-15(14-20(19)29-2)21-23(24,25)22(27)26(21)17-10-6-7-11-18(17)30-16-8-4-3-5-9-16/h3-14,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNORQSYCXUKRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3OC4=CC=CC=C4)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the imine intermediate: This step involves the condensation of 3,4-dimethoxybenzaldehyde with an amine to form an imine.
Cyclization to form the azetidinone ring: The imine intermediate is then reacted with a suitable reagent, such as phenoxyacetyl chloride, in the presence of a base like triethylamine, to form the azetidinone ring.
Introduction of fluorine atoms:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The azetidinone ring can be reduced to form the corresponding amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted azetidinones with different functional groups.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting bacterial infections.
Industry: Used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets. The presence of fluorine atoms and methoxy groups can enhance its binding affinity to certain enzymes or receptors, potentially leading to inhibition of bacterial cell wall synthesis or other biological processes.
Comparison with Similar Compounds
Structural Analogues in the Azetidin-2-one Family
Several azetidin-2-one derivatives share structural motifs with the target compound, particularly substitutions on the β-lactam ring. Key examples include:
Key Observations :
- Synthetic Efficiency : Yields for azetidin-2-one derivatives vary widely (13–45% in ), influenced by steric and electronic effects of substituents. For example, compound 43 (3,3-difluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one) achieved a 45% yield, possibly due to favorable electronic interactions during cyclization .
- IR Spectroscopy : The C=O stretch in azetidin-2-ones typically appears near 1770–1778 cm⁻¹, consistent with the β-lactam ring’s rigidity. Fluorine substitution at position 3 slightly increases the C=O absorption frequency (e.g., 1778.1 cm⁻¹ for compound 43 ) due to electron-withdrawing effects .
Key Observations :
- COX-2 Inhibition : Cyclohexene derivatives with 3,4-dimethoxyphenyl groups (e.g., compound from Z. montanum) show potent COX-2 inhibitory activity (IC50: 2.71 mM), suggesting that the 3,4-dimethoxyphenyl moiety enhances interaction with inflammatory enzymes .
- Cytotoxicity : Dimers like 8 and 9 (isolated from Dryopteris fragrans) exhibit broad-spectrum cytotoxicity (IC50: 2.73–24.14 µM), highlighting the role of conjugated systems and methoxy groups in anticancer activity .
- Neurotrophic Effects: The 3,4-dimethoxyphenyl group in Z.
Substituent Effects on Pharmacological Potential
- Fluorine Substitution: The 3,3-difluoro motif in azetidin-2-ones (e.g., compounds 39–44) may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs .
- Phenoxy vs. Benzyl Groups: The target compound’s 2-phenoxyphenyl group at position 1 contrasts with the 4-fluorobenzyl group in ’s analog.
Biological Activity
4-(3,4-Dimethoxyphenyl)-3,3-difluoro-1-(2-phenoxyphenyl)azetidin-2-one is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an azetidinone core, which is known for its diverse biological activities. The presence of difluoro and dimethoxy substituents enhances its lipophilicity and electron-accepting ability, potentially influencing its interaction with biological targets.
Antiviral Activity
Recent studies have highlighted the antiviral potential of azetidinone derivatives. For instance, compounds similar to this compound have shown activity against various RNA and DNA viruses. A related azetidinone demonstrated moderate inhibitory activity against human coronavirus (EC50 = 45 µM) and influenza A virus (EC50 = 12 µM) . This suggests that the compound may possess similar antiviral properties.
Anticancer Activity
Azetidinones are also recognized for their anticancer effects. Compounds with a similar structure have been reported to inhibit proliferation and induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) . The introduction of specific aryl groups in the azetidinone structure significantly enhances their potency against various tumor types.
| Compound | Cancer Type | EC50 (µM) |
|---|---|---|
| Trans-11f | Human coronavirus | 45 |
| Cis-11f | Influenza A H1N1 | 12 |
| Azetidinone 1 | Breast cancer (MCF-7) | Nanomolar range |
Antimicrobial Activity
The antimicrobial properties of azetidinones have also been investigated. Some derivatives exhibit significant activity against pathogenic fungi and bacteria. The structure-activity relationship indicates that increased lipophilicity and electron-withdrawing groups enhance antimicrobial efficacy .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Viral Replication : Similar compounds have been shown to interfere with viral replication processes by targeting viral enzymes or host cell pathways.
- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a critical mechanism for anticancer agents.
- Disruption of Cell Wall Synthesis : Antimicrobial activity may involve the inhibition of cell wall synthesis in bacteria and fungi.
Case Studies
Several case studies have documented the effects of azetidinone derivatives on various biological systems:
- Study on Influenza Virus : A derivative showed significant antiviral activity with a lower EC50 compared to standard antiviral drugs, indicating potential as a therapeutic agent .
- Breast Cancer Cell Lines : Research demonstrated that certain azetidinones could effectively reduce cell viability in MCF-7 cells at nanomolar concentrations, highlighting their potential in cancer therapy .
Q & A
Q. Advanced: How can regioselectivity be optimized during the fluorination steps in the synthesis of 3,3-difluoroazetidin-2-one derivatives?
Answer: The azetidin-2-one core is typically synthesized via cyclization reactions, such as the Staudinger reaction between ketenes and imines, or intramolecular nucleophilic substitution. For fluorinated derivatives, fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® are critical. Regioselectivity in fluorination can be optimized by controlling reaction temperature (–78°C to 0°C), solvent polarity (e.g., dichloromethane or THF), and steric effects of adjacent substituents . Post-reaction analysis via ¹⁹F NMR and X-ray crystallography (mean C–C bond precision: ±0.003 Å) ensures structural fidelity .
Basic: What analytical techniques are essential for confirming the compound’s structure?
Q. Advanced: How do single-crystal X-ray diffraction parameters (e.g., R factor, data-to-parameter ratio) validate structural accuracy?
Answer: Key techniques include:
- ¹H/¹³C/¹⁹F NMR to confirm substituent positions and fluorination.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- Single-crystal X-ray diffraction to resolve stereochemistry and bond geometries. Advanced validation relies on crystallographic parameters:
Basic: What methods are used to assess stereochemical purity in this compound?
Q. Advanced: How can chiral chromatography or circular dichroism (CD) resolve enantiomeric excess in azetidin-2-one derivatives?
Answer:
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) separates enantiomers using hexane/isopropanol gradients.
- CD spectroscopy identifies Cotton effects at 200–250 nm, correlating with absolute configuration.
- X-ray crystallography remains the gold standard for stereochemical assignment, as demonstrated in (3R,4S)-configured analogs .
Basic: What in vitro assays are recommended for preliminary pharmacological evaluation?
Q. Advanced: How can structure-activity relationship (SAR) studies guide modifications to enhance target affinity?
Answer:
- Enzyme inhibition assays (e.g., fluorescence-based or radiometric) screen for activity against targets like kinases or proteases.
- SAR studies focus on:
- Docking simulations (e.g., AutoDock Vina) predict binding modes using crystallographic data (PDB: 1XZY for related targets) .
Basic: How should researchers evaluate the compound’s stability under experimental conditions?
Q. Advanced: What accelerated stability protocols (e.g., ICH Q1A) apply to azetidin-2-one derivatives in solution?
Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions (pH 3–10). Monitor via HPLC for degradation products.
- ICH Q1A guidelines : Store solutions in amber vials at 25°C/60% RH for 6 months, with periodic sampling. Use photodiode array detectors to track UV-vis spectral shifts indicative of decomposition .
Basic: What computational tools are suitable for modeling this compound’s reactivity?
Q. Advanced: How does density functional theory (DFT) predict fluorination energetics and transition states?
Answer:
- DFT calculations (e.g., B3LYP/6-31G**) optimize geometries and calculate fluorination activation energies.
- Molecular dynamics (MD) simulations (e.g., GROMACS) model solvation effects in polar aprotic solvents (ε = 20–40).
- Electrostatic potential maps identify nucleophilic/electrophilic sites for regioselective reactions .
Basic: What safety protocols are critical when handling this compound?
Q. Advanced: How do GHS hazard codes (e.g., H319) inform laboratory risk mitigation strategies?
Answer:
- GHS codes : H319 (eye irritation) and H335 (respiratory irritation) mandate:
- Waste disposal : Neutralize with 10% aqueous NaOH before incineration to prevent environmental release .
Basic: How can conflicting bioactivity data between studies be reconciled?
Q. Advanced: What statistical approaches validate reproducibility in dose-response assays?
Answer:
- Dose-response curves : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values. Replicate experiments (n ≥ 4) with randomized block designs to minimize bias .
- ANOVA with Tukey’s post hoc test identifies significant differences (p < 0.05) between treatment groups.
- Meta-analysis of published IC₅₀ data adjusts for variables like cell line heterogeneity or assay conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
